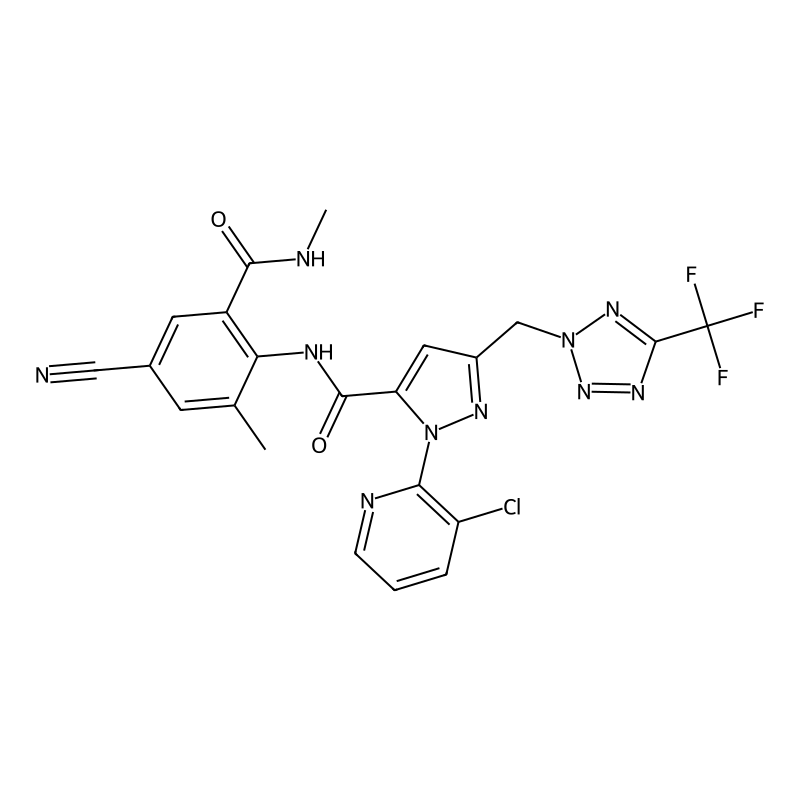

Tetraniliprole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

tetraniliprole solubility and environmental fate

Physical-Chemical Properties & Solubility

The table below summarizes key data on tetraniliprole's properties, which are fundamental to understanding its behavior in the environment.

| Property | Value | Conditions / Notes |

|---|---|---|

| Chemical Formula | C₂₂H₁₆ClF₃N₁₀O₂ | - [1] |

| Molecular Mass | 544.88 g/mol | - [1] |

| Water Solubility | 1.0 mg L⁻¹ | Low; at 20°C and pH 7 [1] |

| Octanol-Water Partition Coefficient (Log P) | 2.6 | Low; at 20°C and pH 7 [1] |

| Vapour Pressure | 3.2 x 10⁻³ mPa | Low volatility; at 20°C [1] |

| Henry's Law Constant | 1.7 x 10⁻³ Pa m³ mol⁻¹ | Non-volatile; at 25°C [1] |

| Dissociation Constant (pKa) | 9.1 | - [1] |

Solubility in Organic Solvents (at 20°C) [1]:

- Acetone: 21,800 mg L⁻¹

- Ethyl acetate: 6,400 mg L⁻¹

- Methanol: 2,900 mg L⁻¹

- Toluene: 170 mg L⁻¹

Environmental Fate and Persistence

This compound's behavior and persistence in various environmental compartments are summarized in the following table.

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Soil Degradation (Lab DT₅₀) | 86 days | Moderately persistent; geometric mean [1] |

| Soil Degradation (Field DT₅₀) | 165 days | Persistent; Australian dossier notes a range of 25-433 days [1] |

| Persistence Classification | "Forever chemical" (PFAS) | Based on environmental persistence (sediment/water DT₅₀ ≥ 90 days or field DT₅₀ ≥ 60 days) [1] |

| General Biodegradability | Not readily biodegradable | - [1] |

| Dissipation on Plant Matrix (RL₅₀) | 1.7 days | Published data range 1.6-1.8 days, 2 crops [1] |

A 2025 residue study on pigeon pea reported a much shorter half-life of 4.39 and 5.81 days at single and 1.25X doses, respectively. The study also found that residues in mature pods and seeds at harvest were below the limit of quantification (LOQ = 0.01 mg kg⁻¹), and no residues of its metabolite (BCS-CQ 63359) or parent compound were detected in soil at harvest [2].

Detailed Experimental Protocol: Residue Analysis

For your reference, here is a detailed methodology from a recent study that analyzed the persistence and kinetics of this compound in pigeon pea (Cajanus cajan L.) [2].

- 1. Extraction: The study employed the QuEChERS method. This is a widely used, efficient approach for extracting pesticide residues from plant and soil matrices. The specific methodology followed the original procedure described by Anastassiades et al. (2003) [2].

- 2. Detection and Quantification: Analysis was performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This technique provides high sensitivity and selectivity for identifying and quantifying target analytes in complex samples [2].

- 3. Method Validation:

- Recovery Range: The mean recovery of this compound and its metabolite BCS-CQ 63359 from various parts of the pigeon pea plant (immature pods, mature pods, seeds) and soil was between 76.38% and 105.68%. This falls within acceptable validation guidelines, indicating good accuracy of the method [2].

- Limit of Quantification (LOQ): The LOQ for the method was established at 0.01 mg kg⁻¹ for both this compound and its metabolite [2].

- 4. Sample Collection: Samples of immature pods with seeds were collected at intervals starting from 2 hours after the final application of this compound until harvest. Mature pods, seeds, and soil samples were also collected at the time of harvest [2].

- 5. Kinetics and Half-life Calculation: The residue data obtained over time was used to determine the dissipation kinetics and calculate the half-life (DT₅₀) of this compound in the pigeon pea crop [2].

The workflow of this analytical and persistence study is outlined in the following diagram.

Key Takeaways for Researchers

- Mode of Action: this compound is a diamide insecticide (IRAC MoA class 28) that acts on insect ryanodine receptors (RyRs), causing unregulated calcium release, loss of muscle control, and eventual death [1] [3].

- Regulatory Status: As of the end of 2020, this compound was not approved under EC Regulation 1107/2009 in the European Union [1]. However, it has been registered in other countries, including the USA, Canada, Australia, and as of late 2025, China [1] [3].

- Resistance Monitoring: Although no resistance has been officially identified in the cited records [1], a 2024 study selected Helicoverpa armigera with this compound in the lab and found evidence of resistance and associated fitness costs, highlighting the need for proactive resistance management strategies [2].

References

tetraniliprole metabolite BCS-CQ 63359 identification

Metabolite Overview and Identification Context

The metabolite BCS-CQ 63359 is a key derivative of the insecticide tetraniliprole. The table below summarizes the contexts in which it has been identified and analyzed.

| Aspect | Description |

|---|---|

| Parent Compound | This compound (an anthranilamide insecticide) [1] |

| Analysis Context | Studied alongside this compound for residue dissipation and risk assessment in agricultural crops [1] [2] [3]. |

| Common Analytical Technique | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1] [2] [3] |

| Documented Matrices | Okra, brinjal (eggplant), chilli, tomato, and pigeon pea [1] [2] [3] |

Quantitative Data and Analytical Performance

The following table summarizes key quantitative data and method performance metrics for BCS-CQ 63359 as reported in the studies.

| Parameter | Reported Value / Finding |

|---|---|

| Purity of Reference Standard | 99.7% [1] |

| Method Recovery Range | 71-111% (across chilli and brinjal matrices) [2] |

| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ [1] [3] |

| Typical Residue Findings | Often found below the LOQ (Below Limit of Quantification) in various crop samples, even shortly after application [3]. |

Experimental Protocol for Analysis

The general workflow for extracting and analyzing BCS-CQ 63359 from crop samples is consistent across the consulted studies and can be summarized in the following diagram:

The corresponding methodological details for each step are outlined below:

- Sample Preparation & Extraction: The standard approach uses the QuEChERS method. This involves homogenizing the crop sample and then extracting the analytes with acetonitrile [1] [2] [3].

- Clean-up: The extract is purified using dispersive Solid-Phase Extraction (d-SPE) with PSA (Primary Secondary Amine) sorbent to remove interfering compounds like fatty acids and sugars [2].

- Analysis & Detection: The final cleaned extract is analyzed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique separates the compounds (chromatography) and provides highly specific and sensitive detection based on their mass-to-charge ratio (mass spectrometry) [1] [3].

Research Conclusions and Gaps

The analyzed studies consistently show that residue levels of BCS-CQ 63359 in various crops are typically very low, often below the quantifiable limit, suggesting a low risk to consumers [3]. Residues of the metabolite and its parent compound generally dissipate to below the Limit of Quantification (LOQ) by the time of harvest [3].

It is important to note that the searched literature lacks specific details crucial for a complete technical guide. Key information such as the structural elucidation, mass spectral fragmentation patterns, chromatographic retention times, and the exact LC-MS/MS instrument parameters for BCS-CQ 63359 were not provided in the available results.

References

Field Dissipation Data for a Reference Compound

While data for tetraniliprole is unavailable in the search results, a 2021 field study provides relevant dissipation data for chlorantraniliprole, a closely related diamide insecticide [1]. This can offer a useful benchmark for researchers.

The table below summarizes the persistence of this compound in the soil of a pigeonpea crop:

| Insecticide | Application Dose (g a.i./ha) | DT50 in Soil (Days) | Residues at 30 Days & Harvest |

|---|---|---|---|

| Chlorantraniliprole | 30 (Recommended Dose) | 4.95 - 5.78 | Below the limit of quantification (LOQ) [1] |

| λ-cyhalothrin | 30 (Recommended Dose) | 2.48 - 4.33 | Below the limit of quantification (LOQ) [1] |

Detailed Experimental Methodology

The data in the table was generated through the following validated experimental protocols [1]:

- Field Trial Design: The study was conducted on a pigeonpea crop. The premix insecticide formulation was applied as two foliar sprays at a 15-day interval. Soil samples were collected from five sites per treatment.

- Soil Sampling: Approximately 1 kg of soil samples were collected from the top layer at 0 (2 hours after application), 30 days after the last spray, and at harvest. Samples were air-dried, milled, and sieved through a 2 mm mesh.

- Extraction and Cleanup: Soil residues were processed using a modified QuEChERS method. A representative soil sample was weighed and extracted with acetonitrile. The extract was cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) and magnesium sulfate.

- Instrumental Analysis: Quantitative analysis was performed using highly sensitive techniques:

- Chlorantraniliprole: Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).

- λ-cyhalothrin: Gas chromatography with an electron capture detector (GC-ECD).

Experimental Workflow Diagram

The following diagram outlines the key steps involved in the soil sampling and residue analysis process described in the study.

References

tetraniliprole IRAC classification mode of action group

IRAC Classification and Biochemical Mode of Action

Tetraniliprole is a third-generation anthranilic diamide insecticide. Its classification within the IRAC MoA Scheme is definitive, as shown in the table below.

| Property | Classification |

|---|---|

| IRAC Group | Group 28 [1] |

| Chemical Class | Diamides (Anthranilic diamide) [2] [3] |

| Mode of Action | Ryanodine receptor (RyR) modulators [2] [1] |

This compound specifically targets the ryanodine receptors (RyR) in insect muscle cells. These receptors are calcium-release channels located on the sarcoplasmic reticulum. By binding to and modulating these receptors, this compound causes unregulated release of calcium ions from intracellular stores into the cytosol. This disruption of calcium homeostasis leads to:

This mechanism is highly specific to insect ryanodine receptors, contributing to its reported low toxicity to mammals, birds, and beneficial insects [3].

Diagram of this compound's molecular mode of action leading to insect mortality.

Resistance Mechanisms and Molecular Studies

Frequent use of diamide insecticides can lead to resistance development. Research on Tuta absoluta has identified key resistance mechanisms, primarily involving metabolic detoxification.

Key Findings on Resistance

- Resistance Development: Laboratory selection of Tuta absoluta for eight generations resulted in a 20.8-fold resistance to this compound [5]. Another study reported even higher resistance levels, with a 68.45-fold increase in a this compound-selected strain [6].

- Primary Mechanism - P450 Overexpression: RNA-seq transcriptome analysis comparing resistant (TetraRS) and susceptible (SS) strains revealed that cytochrome P450 monooxygenases (CYPs) are critically involved. Key overexpressed genes include CYP405D1, CYP6AB269, CYP4AU1, CYP4M116, and CYP6AW1 [4] [5].

- Fitness Costs: Resistance development is associated with significant fitness costs. The TetraRS strain showed prolonged developmental times and reduced fecundity, hatch rate, and adult longevity compared to the susceptible strain [5].

RNA Interference (RNAi) Validation

The role of P450 genes was functionally validated using nanocarrier-mediated RNAi. Delivery of dsRNA targeting the overexpressed P450 genes (CYP405D1, CYP6AB269, CYP4AU1) led to:

- Increased susceptibility of Tuta absoluta to this compound.

- Significant reduction in cytochrome P450 enzyme activity [5].

Experimental Protocols for Toxicity and Sublethal Assessment

Standardized bioassays and life table analyses are crucial for evaluating this compound's efficacy and its broader ecological impact.

Toxicity Bioassay (Leaf-Dip Method)

This protocol is used to determine acute toxicity (e.g., LC₅₀, LC₁₀, LC₃₀) against target insect larvae [4] [5].

- Insect Preparation: Collect uniform-aged third-instar larvae (e.g., of Tuta absoluta).

- Insecticide Preparation: Prepare serial dilutions of technical-grade this compound in distilled water with a surfactant like 0.05% Triton X-100.

- Leaf Treatment: Immerse host plant leaves (e.g., tomato) in each concentration for 15 seconds; air-dry.

- Exposure: Place treated leaves in Petri dishes; transfer 20 larvae onto each treated leaf. Include control leaves treated with surfactant-only solution.

- Data Collection: Record mortality after 48 hours. Larvae that do not respond to gentle probing are considered dead.

Age-Stage, Two-Sex Life Table Analysis

This comprehensive method assesses sublethal and transgenerational effects on population dynamics [4] [6].

- Treatment: Expose larvae to sublethal concentrations (LC₁₀, LC₃₀) and a control.

- Rearing & Monitoring: Track treated individuals (F₀ generation) daily. Record:

- Developmental time for each life stage (larva, pupa).

- Adult longevity and fecundity (daily egg count).

- Progeny Tracking: Raise the offspring (F₁, F₂ generations) without further insecticide exposure to study transgenerational effects.

- Data Analysis: Calculate population parameters including:

- Intrinsic rate of increase (r)

- Net reproductive rate (R₀)

- Mean generation time (T)

Gene Expression Analysis (RT-qPCR)

This protocol measures changes in gene expression related to detoxification and reproduction [4] [5].

- RNA Extraction: Isolve total RNA from insect tissue samples (e.g., whole bodies of larvae or adults).

- cDNA Synthesis: Reverse-transcribe RNA into complementary DNA (cDNA).

- Quantitative PCR: Run qPCR reactions using gene-specific primers for:

- Detoxification genes (e.g., CYP450s like CYP4M116).

- Reproduction-related genes (e.g., Vitellogenin Vg, its receptor VgR).

- Reference genes (e.g., actin, GAPDH) for normalization.

- Data Analysis: Calculate relative gene expression levels using the 2^(-ΔΔCt) method.

Key Research Insights and Implications

Recent studies highlight critical aspects beyond this compound's acute toxicity that are vital for sustainable pest management.

- Transgenerational Hormesis: A significant finding is that exposure to a sublethal concentration (LC₁₀) can cause hormesis in subsequent, unexposed generations (F₁ and F₂). This manifests as accelerated development, increased fecundity, and higher population growth rates, potentially leading to unintended population resurgence [4].

- Contrasting Sublethal Effects: While the LC₁₀ can stimulate population growth in progeny, the LC₃₀ concentration typically causes negative effects such as delayed development and suppressed reproduction across all generations [4] [6].

- Utility in IPM and Neonicotinoid Replacement: Research identifies this compound as a promising alternative to neonicotinoids. It has shown efficacy comparable to standard neonicotinoids in protecting crops like sweet corn from pests such as the seedcorn maggot, with a more favorable environmental profile [7].

References

- 1. This compound | Insecticide Resistance Action Committee [irac-online.org]

- 2. IRAC approves the MoA Group 28 classification of ... [irac-online.org]

- 3. News - this compound vs Chlorantraniliprole [bigpesticides.com]

- 4. This compound Triggers Transgenerational Hormesis in an ... [pmc.ncbi.nlm.nih.gov]

- 5. Proactive Resistance Management Studies Highlight the ... [mdpi.com]

- 6. Novel diamide insecticide, this compound, inhibits the population ... [complete.bioone.org]

- 7. New pesticides provide challenging alternatives to ... [news.cornell.edu]

Primary Mode of Action: Ryanodine Receptor Activation

Tetraniliprole belongs to the diamide class of insecticides and acts as a ryanodine receptor (RyR) modulator [1] [2]. The RyR is a calcium channel located on the sarcoplasmic reticulum in muscle cells. Under normal conditions, it plays a critical role in muscle contraction by releasing stored calcium ions into the cytoplasm in a carefully regulated manner [2].

This compound disrupts this process by binding to the RyR and locking it in an open state [3]. This causes uncontrolled release of calcium ions from intracellular stores [4] [5]. The resulting sustained high concentration of calcium in the cytoplasm leads to continuous muscle contractions, paralysis, and ultimately death of the insect [6] [7]. This mode of action is classified as Insecticide Resistance Action Committee (IRAC) Group 28 [1].

The diagram below illustrates this pathway.

Documented Resistance and Metabolic Detoxification

With frequent use, insects can develop resistance to this compound. A key mechanism is metabolic resistance, where insects enhance their ability to break down the insecticide before it reaches its target.

- Key Enzymes: Cytochrome P450 monooxygenases (P450s) are a major family of detoxification enzymes implicated in this compound resistance [6] [8] [2].

- Evidence from Research: In the fall armyworm (Spodoptera frugiperda), silencing specific P450 genes like

CYP340L16andCYP340AX8v2significantly increased the insect's susceptibility to this compound, proving their role in detoxification [8]. Similarly, in the tomato pinworm (Tuta absoluta), genes includingCYP405D1,CYP6AB269, andCYP4AU1were overexpressed in resistant strains [6] [7]. - Experimental Confirmation: The role of these P450 genes has been confirmed using nanocarrier-mediated RNA interference (RNAi). Silencing these genes increased mortality in resistant insects exposed to this compound [6] [7].

Experimental Bioassay Protocol

The leaf-dip bioassay is a standard method for evaluating this compound toxicity and resistance in lepidopteran larvae (e.g., Tuta absoluta) [4] [5].

- Insect Rearing: Maintain a susceptible insect strain on host plants under controlled conditions.

- Solution Preparation: Serially dilute a technical grade formulation of this compound in solvent and diluent (e.g., distilled water with 0.05% Triton X-100) [4] [5].

- Leaf Treatment: Immerse host plant leaves in the insecticide solutions and control solution for 15 seconds, then air-dry [4] [5].

- Larval Exposure: Place uniform-aged third-instar larvae onto the treated leaves. Each concentration is typically replicated three times, with 20 larvae per replicate [4] [5].

- Data Recording: Assess larval mortality after 48 hours. Larvae that do not respond to gentle probing are considered dead [4] [5].

- Data Analysis: Use statistical software (e.g., PoloPlus) to calculate LC₅₀ (median lethal concentration) values and resistance ratios [6].

Toxicity and Environmental Fate Data

The tables below summarize key quantitative data for this compound.

Table 1: Toxicity and Efficacy Profile | Parameter | Value | Context / Species | | :--- | :--- | :--- | | LC₅₀ (Susceptible) | 0.029 - 0.03 mg/L | Tuta absoluta (3rd instar larvae) [6] [4] [5] | | Resistance Ratio | 20.8-fold | After 8 generations of selection in Tuta absoluta [6] [7] | | Example Pests Controlled | Lepidopteran, Dipteran, and Coleopteran pests (e.g., armyworms) [1] | | Example Applications | Tree nuts, pome fruit, stone fruit, maize/corn, sorghum [1] |

Table 2: Environmental Fate and Physicochemical Properties

| Parameter | Value | Interpretation / Significance |

|---|---|---|

| Water Solubility (pH 7, 20°C) | 1.0 mg/L [1] | Low |

| Octanol-Water Partition Coefficient (Log P) | 2.6 [1] | Moderate |

| Soil Degradation DT₅₀ (Lab) | 86 days [1] | Moderately persistent |

| Soil Degradation DT₅₀ (Field) | 165 days [1] | Persistent |

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Mechanisms and Genetic Drivers of Resistance of Insect Pests ... [pmc.ncbi.nlm.nih.gov]

- 3. The ecological risk of diamide insecticide cyclaniliprole to ... [sciencedirect.com]

- 4. This compound Triggers Transgenerational Hormesis in an ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Triggers Transgenerational Hormesis in an ... [mdpi.com]

- 6. Proactive Resistance Management Studies Highlight the Role ... [pmc.ncbi.nlm.nih.gov]

- 7. Proactive Resistance Management Studies Highlight the ... [mdpi.com]

- 8. cambridge.org/core/journals/bulletin-of-entomological-research/article... [cambridge.org]

tetraniliprole exploratory research on novel targets

Core Mechanisms & Emerging Novel Targets

The table below summarizes tetraniliprole's core properties and the key novel targets identified from current research.

| Aspect | Description | Key Genes/Proteins/Pathways |

|---|---|---|

| Primary Mode of Action | Anthranilic diamide insecticide targeting insect ryanodine receptors (RyR), causing uncontrolled calcium release, muscle paralysis, and death [1] [2] | Ryanodine Receptor (RyR) |

| Molecular Formula & Weight | C({22})H({16})ClF({3})N({10})O(_2) [3]; 544.88 g/mol [3] [4] | - |

| Major Resistance Mechanism | Metabolic detoxification, particularly through the overexpression of cytochrome P450 enzymes [2] [5] | CYP Genes: CYP4M116, CYP6AW1 [1], CYP405D1, CYP6AB269, CYP4AU1 [2] [5] |

| Novel Regulatory Target | Arylalkylamine N-acetyltransferase 1 (AANAT1) regulates midgut detoxification by modulating the ROS/CncC pathway; knockdown increases susceptibility [6]. | Pathway: AANAT1 → Biogenic Amines → ROS Level → CncC/Maf → Detoxification Gene Expression (P450s, GSTs, UGTs) [6] |

| Phenomenon: Transgenerational Hormesis | Sublethal exposure (LC(_{10})) in parents (F0) causes negative effects, but triggers stimulatory effects (faster development, increased reproduction) in offspring (F1, F2), risking population resurgence [1] [7]. | Reproduction Genes: Vitellogenin ((Vg)), Vitellogenin Receptor ((VgR)), Juvenile Hormone Binding Protein ((JHBP)) [1] [7] |

Detailed Experimental Protocols

Toxicity Bioassays & Life Table Analysis

This protocol is used to determine lethal concentrations and assess sublethal, transgenerational effects on population growth [1] [7].

- Insect Rearing: Maintain a susceptible population of Tuta absoluta on pesticide-free tomato plants under controlled conditions (e.g., 25 ± 1 °C, 60 ± 5% RH, 16:8 L:D photoperiod) [1].

- Compound Preparation: Prepare a stock solution of technical grade this compound (e.g., 95% purity) in acetone. Serially dilute this stock in distilled water containing a surfactant like 0.05% Triton X-100 to create a range of concentrations (e.g., from 0.0078 mg/L to 0.5 mg/L) [1] [7].

- Leaf-Dip Bioassay (for larvae):

- Immerse fresh tomato leaves in the insecticide solutions for 15 seconds and air-dry [1].

- Place treated leaves in Petri dishes lined with moist filter paper to maintain turgor [1].

- Transfer uniform-aged third-instar larvae (e.g., 20 per replicate) onto the treated leaves [1].

- Record mortality after 48 hours. Larvae that do not respond to a gentle probe are considered dead [1].

- Data Analysis: Use statistical software (e.g., PoloPlus) to calculate LC({50}), LC({10}), and LC(_{30}) values from the mortality data [1] [2].

- Age-Stage, Two-Sex Life Table Analysis:

- Use surviving larvae from sublethal (LC({10})) and low-lethal (LC({30})) concentrations to establish the F0 generation [1].

- Individually rear insects and record daily data: developmental duration of larvae and pupae, survival rate, adult longevity, and female fecundity (daily egg count until death) [1].

- Rear the subsequent F1 and F2 generations under insecticide-free conditions but continue to track the same life table parameters [1].

- Calculate population parameters (intrinsic rate of increase (r), finite rate of increase (λ), mean generation time (T)) to quantify transgenerational effects [1].

Molecular Biology & RNAi Functional Validation

This protocol investigates gene expression and validates the role of specific genes in resistance [2] [5].

- RNA Interference (RNAi) with Nanocarriers:

- dsRNA Synthesis: Design and synthesize dsRNA targeting key resistance genes (e.g., (CYP405D1), (CYP6AB269)). A dsRNA targeting an unrelated gene (e.g., (GFP)) is used as a negative control [2].

- Nanocarrier Preparation: To protect dsRNA and enhance cellular uptake, form complexes with a nanocarrier like Star polycation (SPc). Mix dsRNA and SPc in nuclease-free water and incubate to allow electrostatic self-assembly into nanoparticles [2].

- Delivery: Feed the dsRNA/SPc complexes to insects, often by applying the solution to their diet or through microinjection [2].

- Gene Expression Analysis (RT-qPCR):

- RNA Extraction: Isolve total RNA from insect tissues (e.g., whole body, midgut) of treated and control groups using a commercial kit [1] [2].

- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) [1].

- Quantitative PCR: Perform RT-qPCR using gene-specific primers for target genes (e.g., P450s, (Vg), (VgR)). Use stable reference genes (e.g., (RPS18), (EF1-α)) for normalization [1] [2].

- Data Analysis: Calculate relative gene expression levels using the 2^(-ΔΔCt) method [1].

Signaling Pathway: AANAT1 in Midgut Detoxification

The diagram below illustrates the novel AANAT1-regulated pathway that influences detoxification gene expression, based on findings in Bactrocera dorsalis and Aedes aegypti [6].

AANAT1 knockdown reduces ROS, suppressing the CncC/Maf pathway and detoxification genes, increasing insecticide susceptibility [6].

Strategic Research Implications

- Target the Regulator, Not Just the Enzyme: The AANAT1/ROS/CncC pathway is a promising higher-level target for synergy with this compound [6].

- Account for Transgenerational Effects: Sublethal dosing can boost pest populations over generations, a critical factor for field application frequency and resistance management [1] [7].

- Leverance Fitness Costs: P450-mediated resistance imposes developmental and reproductive costs. In the absence of insecticide pressure, susceptible insects may outcompete resistant ones [1] [2] [5].

- Adopt a Multi-Organ Perspective: Consider insect systems like the fat body, Malpighian tubules, and circulatory system as potential targets or resistance mediators [8].

The provided experimental protocols offer a solid foundation for exploring these novel targets. Future work should focus on validating the AANAT1 pathway in other pest species and developing high-throughput screens for compounds that disrupt the ROS/CncC signaling axis.

References

- 1. This compound Triggers Transgenerational Hormesis in an ... [pmc.ncbi.nlm.nih.gov]

- 2. Proactive Resistance Management Studies Highlight the Role ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1229654-66-3 [chemicalbook.com]

- 4. This compound | C22H16ClF3N10O2 | 685423 | 1229654-66-3 [hpc-standards.us]

- 5. Proactive Resistance Management Studies Highlight the ... [mdpi.com]

- 6. AANAT1 regulates insect midgut detoxification through the ... [nature.com]

- 7. This compound Triggers Transgenerational Hormesis in an ... [mdpi.com]

- 8. A multi-organ system perspective on insecticide resistance [sciencedirect.com]

QuEChERS method for tetraniliprole residue analysis

Experimental Protocol for Tetraniliprole Analysis

Reagents and Materials

- Certified Analytical Standards: this compound (purity ≥97%); its metabolite BCS-CQ 63359 for dissipation studies [1] [2].

- Solvents: LC-MS grade acetonitrile, methanol, and formic acid [1] [3].

- Salts and Sorbents: Anhydrous MgSO₄, NaCl, Primary Secondary Amine (PSA), graphitized carbon black (GCB), and C18 [1] [4].

- General Labware: Centrifuge, vortex mixer, volumetric flasks, and a nitrogen evaporator [5].

Sample Preparation and Extraction (QuEChERS)

- Homogenization: Representative agricultural samples (fruits, vegetables, grains) are homogenized using a food processor [4] [5].

- Weighing: A 10.0 ± 0.1 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube [4].

- Extraction: 10 mL of acetonitrile is added to the sample. The tube is shaken vigorously for 1 minute [4]. A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) is added for partitioning, followed by another shaking and centrifugation (e.g., 5 min at 4000 rpm) [4] [6].

Extract Clean-up

- An aliquot (e.g., 1 mL) of the supernatant acetonitrile layer is transferred to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA [1] [3].

- The mixture is vortexed for 30 seconds and centrifuged. The purified extract is then transferred to an autosampler vial for analysis [4]. For samples with high pigment content (e.g., leafy greens), GCB can be added to remove chlorophyll [5].

HPLC-MS/MS Analysis

- Chromatography: A C18 column (e.g., Zorbax Eclipse XDB-C18) is used. The mobile phase is acetonitrile and water, both containing 0.1% formic acid, in a gradient elution mode. The total run time is optimized to within 6 minutes [1] [3].

- Mass Spectrometry: Detection is performed using tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity [1].

Figure 1: QuEChERS Workflow for this compound Analysis

Method Validation and Performance Data

The developed method was rigorously validated according to SANTE/11312/2021 guidelines [1].

| Parameter | Validation Result |

|---|---|

| Linearity Range | 5–1000 µg kg⁻¹ [1] |

| Coefficient (R²) | > 0.99 [1] |

| Limit of Detection (LOD) | 0.01–1 µg kg⁻¹ [1] |

| Limit of Quantification (LOQ) | 5 µg kg⁻¹ [1] |

| Recovery (at 5, 100, 1000 µg kg⁻¹) | 76.6% to 108.2% [1] |

| Intra-day Precision (RSDᵣ) | 1.0% to 13.4% [1] |

| Inter-day Precision (RSDᵣ) | 2.3% to 15.7% [1] |

Application in Field Trials and Dissipation Studies

This protocol is applicable for monitoring residue dissipation and establishing pre-harvest intervals (PHI). A study in pigeon pea showed the following findings [2]:

| Sample | Residue at 2 Hours (Single Dose) | Residue at Harvest | | :--- | :--- | :--- | | Immature Pod with Seeds | 0.05 mg kg⁻¹ | Below LOQ (0.01 mg kg⁻¹) [2] | | Mature Pods & Seeds (Dry) | - | Below LOQ (0.01 mg kg⁻¹) [2] | | Soil at Harvest | - | Not Detected [2] | | Metabolite BCS-CQ 63359 | Below LOQ at all intervals [2] |

- Half-life: The half-life of this compound in pigeon pea was 4.39 and 5.81 days at single (X) and 1.25X doses, respectively, indicating relatively fast dissipation [2].

Key Practical Considerations

- Matrix Effects: Use matrix-matched calibration standards (prepared in blank sample extract) to compensate for signal suppression or enhancement [1] [6].

- Sorbent Selection: PSA effectively removes sugars and fatty acids; GCB is excellent for removing pigments like chlorophyll but may also planar pesticides [1] [4].

- Scope Extension: This core protocol can be adapted for other diamide insecticides and various matrices, including soil, by optimizing the clean-up sorbents [3].

Conclusion

This Application Note provides a validated, reliable, and efficient protocol based on QuEChERS and HPLC-MS/MS for determining this compound residues. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulatory monitoring, field dissipation studies, and dietary risk assessment.

References

- 1. Development and validation of a combined QuEChERS and... [pubs.rsc.org]

- 2. Tandem Mass Spectrometric Analysis of Persistence and Kinetics of... [link.springer.com]

- 3. Optimization and Application of the QuEChERS-UHPLC ... [mdpi.com]

- 4. for Pesticide QuEChERS Method Residue Analysis [sigmaaldrich.com]

- 5. for Pesticide QuEChERS | Phenomenex Method Residue Analysis [phenomenex.com]

- 6. Comparison of QuEChERS sample preparation methods ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: HPLC-MS/MS Analysis of Tetraniliprole in Crops

Introduction to Tetraniliprole Analysis in Agricultural Matrices

This compound is a modern diamide insecticide belonging to the chemical class of o-carboxamidobenzamides that has gained significant importance in agricultural pest management due to its effectiveness against Lepidoptera, Coleoptera, and Diptera pests at relatively low application rates [1]. As a ryanodine receptor activator, this compound disrupts calcium balance in insect muscle cells, leading to paralysis and eventual death, providing effective control of various destructive agricultural pests [2]. The compound's molecular structure features a unique bisimide-based framework with a tetrazolyl moiety, contributing to its high insecticidal activity and specificity [3].

With the increasing global registration and use of this compound in various crops including rice, corn, vegetables, and fruits, the establishment of robust analytical methods for monitoring its residue levels has become imperative for food safety assurance and regulatory compliance [4]. Many countries have established maximum residue limits (MRLs) for this compound in various food commodities, necessitating the development of sensitive and reliable analytical methods to ensure compliance with these regulatory standards [1]. The environmental fate and potential ecological impacts of this compound further underscore the need for accurate residue monitoring in different agricultural and environmental matrices [3].

This application note provides a comprehensive protocol for the determination of this compound residues in various crop matrices using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), incorporating optimized sample preparation procedures, chromatographic separation conditions, and mass spectrometric detection parameters to achieve reliable quantification at trace levels.

HPLC-MS/MS Instrumentation and Conditions

Instrument Configuration

The analysis of this compound requires a high-sensitivity HPLC-MS/MS system consisting of an HPLC unit with binary pumping capability and a tandem mass spectrometer equipped with electrospray ionization (ESI) source. The system should be capable of maintaining stable mobile phase flow rates and consistent ionization conditions throughout the analysis. Instrumental configuration should include:

- HPLC System: Binary or quaternary pump with degasser, thermostated autosampler, and column compartment

- Mass Spectrometer: Triple quadrupole mass analyzer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM)

- Data System: Software for instrument control, data acquisition, and quantitative processing

Optimized Chromatographic Conditions

Chromatographic separation of this compound from matrix components is critical for accurate quantification and minimizing ionization suppression. Based on published methodologies, the following conditions have been optimized for this compound analysis:

- Analytical Column: Reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 × 250 mm, 5 μm particle size) or equivalent [5]

- Column Temperature: Maintained at 30-40°C

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid [1]

- Gradient Program: Linear gradient from 30% B to 90% B over 6-10 minutes

- Flow Rate: 0.3-0.5 mL/min

- Injection Volume: 5-10 μL

The retention time of this compound under these conditions is typically between 4.5-6 minutes, providing adequate separation from matrix interferences while maintaining reasonable analysis time [1] [3].

Mass Spectrometric Parameters

Mass spectrometric detection of this compound is performed using electrospray ionization in negative mode (ESI-) based on published methods [3] [6]. The following parameters should be optimized for specific instruments:

- Ionization Mode: ESI-negative

- Ion Spray Voltage: -4500 V

- Source Temperature: 500°C

- Nebulizer Gas (GS1): 50 psi

- Heater Gas (GS2): 50 psi

- Curtain Gas: 35 psi

- Collision Gas: Medium (4-6 psi)

For quantification and confirmation, the following transition reactions are monitored:

Table 1: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

|---|---|---|---|

| 543.3 | 137.1 | -25 | Quantitation |

| 543.3 | 261.0 | -18 | Confirmation |

The most abundant transition (543.3 → 137.1) is typically used for quantification, while the secondary transition (543.3 → 261.0) provides confirmatory identification based on ion ratio matching [3].

Sample Preparation Procedures

QuEChERS Extraction Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for this compound extraction from various crop matrices due to its high efficiency and simplicity [3] [5] [7]. The extraction procedure consists of the following steps:

Homogenization: Representative crop samples are homogenized using a food processor to ensure sample uniformity.

Sample Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

Hydration: For dry matrices, add 10 mL of water and allow to stand for 30 minutes to hydrate the tissue.

Solvent Extraction: Add 10 mL of acetonitrile (LC-MS grade) containing 1% acetic acid.

Buffering/Salting Out: Add extraction salts package typically containing:

- 4 g anhydrous magnesium sulfate (MgSO₄)

- 1 g sodium chloride (NaCl)

- 1 g trisodium citrate dihydrate

- 0.5 g disodium hydrogen citrate sesquihydrate

Shaking and Centrifugation: Vigorously shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

The organic phase (acetonitrile) containing the extracted this compound is separated for the cleanup procedure. This extraction method has demonstrated high efficiency for this compound across various matrices including rice, maize, vegetables, and fruits with recovery rates typically between 80-110% [3] [5].

Cleanup Procedures

Sample cleanup is essential to remove co-extracted matrix components that can interfere with chromatographic separation or mass spectrometric detection. Based on matrix complexity, different cleanup sorbents can be employed:

Dispersive SPE (d-SPE): Transfer 1-2 mL of extract to a d-SPE tube containing:

- 150 mg anhydrous MgSO₄ (for water removal)

- 25 mg primary secondary amine (PSA) for removal of fatty acids and carbohydrates

- 25 mg C18 for removal of non-polar interferences

- 2.5 mg graphitized carbon black (GCB) for pigment removal (use sparingly to avoid analyte adsorption)

Vortex and Centrifuge: Mix vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm PTFE or nylon filter prior to HPLC-MS/MS analysis.

For complex matrices with high pigment or lipid content, additional cleanup steps or adjustment of sorbent ratios may be necessary to optimize recovery and minimize matrix effects [3] [7].

Method Validation Results

Validation Parameters and Acceptance Criteria

Comprehensive method validation was performed according to the SANTE/11312/2021 guidelines to establish the reliability and performance characteristics of the analytical method for this compound determination in crop matrices [1] [7]. The following parameters were assessed:

Table 2: Method Validation Parameters for this compound in Crop Matrices

| Validation Parameter | Results | Acceptance Criterion |

|---|---|---|

| Linearity Range | 0.005-1.0 mg/L | R² > 0.99 |

| Limit of Detection (LOD) | 0.01-1.0 μg/kg | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 5-10 μg/kg | S/N ≥ 10, precision & accuracy ±20% |

| Accuracy (Recovery %)* | 76.6-108.2% | 70-120% |

| Precision (RSD %) | 1.0-15.9% | ≤20% |

| Matrix Effect | -27% to +15% | Ideally ±20% |

*Recovery data at three fortification levels (5, 100, and 1000 μg/kg)

The method demonstrated excellent linearity across the calibrated range with correlation coefficients (R²) greater than 0.99. The sensitivity of the method, as indicated by LOD and LOQ values, is sufficient to monitor this compound residues at levels well below the established MRLs in various crops [1] [3].

Recovery and Precision Data

Method accuracy was determined through recovery experiments by fortifying blank crop matrices with this compound at multiple concentration levels. The results demonstrated satisfactory recovery rates across different matrices:

Table 3: Recovery and Precision Data for this compound in Different Crop Matrices

| Matrix | Fortification Level (μg/kg) | Average Recovery (%) | Intra-day RSD (%, n=6) | Inter-day RSD (%, n=18) |

|---|---|---|---|---|

| Rice Grains | 5 | 83.97 | 5.8 | 8.2 |

| 100 | 96.45 | 4.3 | 6.7 | |

| 1000 | 102.36 | 3.5 | 5.9 | |

| Maize Leaves | 5 | 76.60 | 7.2 | 9.5 |

| 100 | 89.32 | 5.6 | 8.1 | |

| 1000 | 94.78 | 4.8 | 7.3 | |

| Tomato | 5 | 91.25 | 6.3 | 8.9 |

| 100 | 98.67 | 4.7 | 7.2 | |

| 1000 | 105.43 | 3.9 | 6.4 | |

| Soil | 5 | 86.42 | 5.9 | 8.5 |

| 100 | 93.18 | 4.5 | 7.1 | |

| 1000 | 99.27 | 3.7 | 6.2 |

The precision of the method, expressed as relative standard deviation (RSD%), was within acceptable limits for both repeatability (intra-day precision) and intermediate precision (inter-day precision) across all tested matrices and fortification levels [1] [3] [5].

Application to Crop Samples

Analysis of Real Samples

The validated method has been successfully applied to the analysis of This compound residues in various crop samples from field studies and monitoring programs. In a comprehensive study analyzing 70 real agricultural product samples, this compound was detected in only six samples, demonstrating the selective use of this insecticide in agricultural practice [1].

In field trials studying the persistence and dissipation of this compound in maize after seed treatment, initial residues in maize leaves collected 20 days after sowing were 0.921 and 1.377 mg/kg at proposed and twice the proposed application doses, respectively. These residues decreased to below the LOQ (0.05 mg/kg) by 7th and 15th days, respectively, indicating a relatively short persistence in maize foliage [5].

Residue Data in Various Crops

Monitoring studies have provided valuable data on This compound residues in different crop matrices under various application scenarios:

Table 4: this compound Residues in Various Crops Under Field Conditions

| Crop Matrix | Application Rate | Sampling Time | Residue Level (mg/kg) | Notes |

|---|---|---|---|---|

| Maize Leaves | 3.6 g a.i./kg seed | 20 days after sowing | 0.921 | Initial deposit |

| 7.2 g a.i./kg seed | 20 days after sowing | 1.377 | Initial deposit | |

| 3.6 g a.i./kg seed | 7 days after initial | <0.05 | Below LOQ | |

| Pigeon Pea | X dose (field rate) | 2 hours after application | 0.03 | Immature pods |

| 1.25X dose | 2 hours after application | 0.05 | Immature pods | |

| X dose | At harvest | <0.01 | Mature seeds | |

| Rice Grains | Field application | At harvest | <0.005 | Below LOD |

| Soil | Various | At harvest | <0.01 | Below LOQ |

The metabolite of this compound, chinazolinone (BCS-CQ 63359), was not detected in most studies, even immediately after application, suggesting that this metabolite either does not form significant amounts in crop matrices or degrades rapidly [5] [7].

Dissipation Kinetics

The dissipation behavior of this compound in various crops follows first-order kinetics with half-life (DT₅₀) values ranging from 4.39 to 5.81 days in pigeon pea at single and 1.25X application doses, respectively [7]. Similar studies in tomato showed comparable dissipation patterns with half-lives of approximately 4-6 days, indicating moderate persistence in agricultural crops [5] [7].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis in crop samples:

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound residues in various crop matrices. The optimized QuEChERS sample preparation procedure offers efficient extraction and cleanup while maintaining high analyte recovery and minimizing matrix effects. The chromatographic separation coupled with tandem mass spectrometric detection in negative ESI mode ensures selective and accurate quantification at trace levels compliant with established MRLs.

The method has been comprehensively validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity across multiple crop matrices including grains, fruits, vegetables, and soil. The practical application of this method to field samples has provided valuable data on the dissipation kinetics and residue levels of this compound in various agricultural production systems.

This analytical protocol serves as a valuable tool for regulatory monitoring, residue testing laboratories, and research institutions involved in food safety assessment and environmental monitoring programs for modern diamide insecticides.

References

- 1. Development and validation of a combined QuEChERS and... [pubs.rsc.org]

- 2. Proactive Resistance Management Studies Highlight the Role ... [pmc.ncbi.nlm.nih.gov]

- 3. Residue analysis of this compound in rice and related ... [sciencedirect.com]

- 4. This compound; Pesticide Tolerances [federalregister.gov]

- 5. analysis of translocation of Quantitative as a seed dresser this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Residue analysis of this compound in rice and related... - Peeref [peeref.com]

- 7. Tandem Mass Spectrometric Analysis of Persistence and Kinetics of... [link.springer.com]

Tetraniliprole Application Notes & Protocols for Tuta absoluta

1.0 Baseline Toxicity and Resistance Tetraniliprole is a diamide insecticide targeting insect ryanodine receptors (RyR), causing uncontrolled calcium release, muscle paralysis, and death [1]. Laboratory bioassays on susceptible strains establish a baseline LC₅₀ (Lethal Concentration for 50% mortality) of 0.029 to 0.03 mg/L for third-instar larvae [2] [3]. However, field-evolved resistance has been documented. A study of 18 field populations from northern China identified one population (Huailai) with moderate resistance (36.2-fold) compared to a susceptible lab strain [4] [1]. This resistance is autosomal, incompletely dominant, polygenic, and linked to enhanced metabolic detoxification by cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) [4] [3] [1].

2.0 Documented Field Application Rates and Efficacy Field trial data provides practical application rates, though availability is currently limited to specific regions.

- Efficacy in Iranian Field Trials: A study in Iran evaluated this compound (formulated as Vayego SC200) on tomato fields across three provinces. The results, summarized below, showed that a rate of 350 mL/ha provided higher efficacy than 250 mL/ha and outperformed other insecticides like indoxacarb and flubendiamide [5].

Table: Field Efficacy of this compound Against Tuta absoluta

| Location | Treatment (Application Rate) | Reported Efficacy (%) |

|---|---|---|

| Markazi Province | This compound 350 mL/ha | 82.74% |

| Kermanshah Province | This compound 350 mL/ha | 73.02% |

| Hormozgan Province | This compound 350 mL/ha | 82.17% |

| Multiple Provinces | This compound 250 mL/ha | Lower than 350 mL/ha rate |

3.0 Experimental Protocols for Efficacy and Resistance Assessment For researchers, standardized protocols are essential for generating comparable data.

3.1 Leaf-Dip Bioassay for Toxicity and Resistance Monitoring [4] [2] This protocol is used to determine baseline toxicity (LC₅₀) and monitor resistance in field populations.

- Insects: Third-instar larvae.

- Insecticide Preparation: Prepare a stock solution of technical grade this compound (e.g., 95% purity) in acetone. Serially dilute this with distilled water containing 0.05% Triton X-100 as a surfactant.

- Leaf Treatment: Immerse fresh tomato leaflets in the insecticide solutions for 15 seconds. Air-dry the leaves at room temperature.

- Bioassay: Place treated leaves in Petri dishes lined with moist filter paper. Transfer 20 larvae onto the leaves per replicate.

- Data Collection: Record mortality after 48-72 hours. Larvae that do not respond to gentle probing with a fine brush are considered dead.

- Data Analysis: Use probit analysis to calculate LC₁₀, LC₃₀, LC₅₀, and LC₉₀ values, as well as resistance ratios.

3.2 Field Trial Design for Efficacy Evaluation [5]

- Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.

- Plot Size: A typical plot may consist of 5 planting rows, each 10 meters long.

- Application: Apply treatments when pest incidence reaches the economic injury level (e.g., 4-5 larvae per plant). Use a calibrated backpack sprayer.

- Assessment: Sample plants pre-spray and at 3, 7, 10, and 14 days post-spray. Assess larval mortality and the percentage of mined leaflets or damaged fruits. Calculate efficacy using appropriate formulas like Henderson-Tilton.

4.0 Transgenerational and Sublethal Effects Exposure to sublethal concentrations can have complex, multi-generational consequences:

- Parental Generation (F₀): Exposure to LC₁₀ and LC₃₀ of this compound prolongs larval and pupal development and reduces adult longevity and fecundity [2].

- Progeny Generations (F₁, F₂): A hormetic effect is observed. The LC₁₀ concentration can trigger faster development and increased population growth rates in unexposed offspring, posing a risk of population resurgence. The LC₃₀ concentration continues to cause negative effects [2].

- Molecular Basis: This hormesis is linked to the altered expression of genes related to reproduction (e.g., Vg, VgR) and the persistent overexpression of detoxification genes (e.g., CYP4M116, CYP6AW1) across generations [2].

5.0 Cross-Resistance Patterns The this compound-resistant Huailai population showed significant cross-resistance to other diamides, highlighting potential challenges within this insecticide class [4].

Table: Cross-Resistance Profile of a this compound-Resistant Tuta absoluta Population

| Insecticide | Class | Cross-Resistance Level (Fold) |

|---|---|---|

| This compound | Diamide | 36.2 (Baseline resistance) |

| Chlorantraniliprole | Diamide | 12.2 |

| Flubendiamide | Diamide | 6.7 |

| Broflanilide | Meta-diamide | 1.6 (Little to no cross-resistance) |

| Spinosad | Spinosyn | 2.1 |

| Indoxacarb | Oxadiazine | 2.8 |

6.0 Resistance Management and Integrated Pest Management (IPM) Proactive resistance management is critical for sustaining diamide efficacy.

- Insecticide Rotation: Rotate this compound with insecticides from different IRAC groups, such as spinosyns (e.g., spinosad), metadiamides (e.g., broflanilide), or microbial insecticides (e.g., Bacillus thuringiensis), given the low cross-resistance observed [4] [6].

- Synergists: Piperonyl butoxide (PBO) significantly enhances this compound toxicity in resistant populations, confirming the role of P450s and validating its use as a diagnostic tool [4] [1].

- Non-Chemical Tactics: Incorporate tools like mating disruption using biodegradable pheromone dispensers, which have been shown to significantly reduce pest catches and crop damage when combined with a judicious insecticide schedule [7]. Biopesticides based on essential oils (e.g., peppermint oil) also show promise as effective, lower-environmental-impact alternatives [8].

Key Signaling Pathway and Experimental Workflow

The following diagrams summarize the molecular mechanism of this compound and a standard research workflow for evaluating its efficacy and resistance.

This compound's Mechanism and Resistance

This compound Research Workflow

References

- 1. Researchers point out resistance of Tuta Absolute to the ... [revistacultivar.com]

- 2. This compound Triggers Transgenerational Hormesis in an ... [pmc.ncbi.nlm.nih.gov]

- 3. Proactive Resistance Management Studies Highlight the ... [mdpi.com]

- 4. resistance in this compound -collected populations of field ... | CoLab Tuta [colab.ws]

- 5. Effectiveness of New Insecticide, this compound (Vayego SC200)... [jpp.um.ac.ir]

- 6. Lethal and sub-lethal effects of bio-and chemical insecticides on the... [ejbpc.springeropen.com]

- 7. Mating Disruption with Biodegradable Dispensers ... [pmc.ncbi.nlm.nih.gov]

- 8. Essential oils vs. Synthetic insecticides: Evaluating field performance... [researchsquare.com]

tetraniliprole seed treatment efficacy in maize

Tetraniliprole: Compound Profile

This compound is a diamide insecticide from the anthranilic diamide class [1]. Its primary mode of action involves modulating ryanodine receptors (RyR) in insect muscle cells [1] [2]. This action triggers uncontrolled calcium release, leading to immediate muscle paralysis, cessation of feeding, and eventual insect death [2]. It is classified under Insecticide Resistance Action Committee (IRAC) MoA class 28 [3].

Key Physicochemical Properties (as per the Pesticide Properties Database [3]):

| Property | Value |

|---|---|

| CAS RN | 1229654-66-3 |

| Molecular Formula | C₂₂H₁₆ClF₃N₁₀O₂ |

| Molecular Mass | 544.88 g/mol |

| Water Solubility (at 20°C, pH 7) | 1.0 mg/L |

| Octanol-Water Partition Coefficient (Log P) | 2.6 |

| Soil Degradation DT₅₀ (Lab) | 86 days (Moderately persistent) |

| Soil Degradation DT₅₀ (Field) | 165 days (Persistent) |

| Vapour Pressure (at 20°C) | 3.2 x 10⁻³ mPa |

Efficacy and Biological Activity in Maize

This compound seed treatment demonstrates high efficacy against several economically significant maize pests, particularly during the vulnerable early stages of crop growth.

Summary of Efficacy Against Target Pests: The table below consolidates data on its performance against specific pests and its subsequent impact on crop health.

| Target Pest | Crop Stage | Application Rate (g a.i./kg seed) | Key Efficacy Findings | Source |

|---|

| Black Cutworm (Agrotis ipsilon) | Seeding stage | 2.4 - 9.6 | ► Concentration of 9.6 g a.i./kg seed reduced plant damage from 88.73% (untreated) to 26.67% (69.91% control efficacy). ► Concentration of 2.4 g a.i./kg seed provided effective control for 14 days post-germination, with a mortality rate of 44.44%. | [4] | | Fall Armyworm (Spodoptera frugiperda) | Not specified | Not specified (Foliar application) | ► Showed toxic effects and contributed to reduced larval counts per plant. | [5] | | Stem Borer | Early stage | Formulation: 5-7.5 ml/100 kg seed | ► Protects crops from the early-stage impact of stem borer infestation. | [2] | | General Pest Control | Early stage | Formulation: 5-7.5 ml/100 kg seed | ► Long-term effectiveness reduces the need for multiple foliar sprays later in the crop cycle. | [2] |

Detailed Application Protocol for Maize Seed Treatment

The following protocol is adapted from the manufacturer's recommendations for a commercial this compound formulation (40.34% w/w) like Bayer's Reatis [2].

1. Materials and Requisites

- Seeds: Maize seeds.

- Insecticide: this compound formulation (e.g., Reatis).

- Equipment: Plastic sheet or mechanical seed treater, closed container for tumbling, measuring cylinder, gloves, and other personal protective equipment (PPE).

2. Dosage and Slurry Preparation

- The recommended dosage is 5 - 7.5 ml of this compound formulation per 100 kg of maize seed [2].

- The total slurry volume for maize seed treatment should be 15 ml per kg of seed. Prepare the slurry by mixing the measured insecticide with water to achieve this total volume.

3. Seed Treatment Procedure

- Mixing: Place the seeds on a clean plastic sheet or in the treatment equipment. Apply the prepared slurry uniformly over the seeds.

- Coating: Transfer the treated seeds into a closed container. Roll and tumble the container vigorously to ensure each seed is uniformly coated with the insecticide.

- Drying: Spread the treated seeds in a single layer in a shaded, well-ventilated area to dry completely before bagging or sowing.

- Labeling: Clearly mark or tag the bag of treated seeds with the product name and date of treatment.

Safety and Precautionary Measures:

- Always wear appropriate chemical-resistant gloves when handling the product and treated seeds [2].

- Do not use on crops other than those specified on the product label.

Experimental Protocol for Efficacy Assessment

For researchers aiming to validate or study the efficacy of this compound seed treatment under controlled conditions, the following methodology can be employed, based on a published study on black cutworm [4].

1. Experimental Design:

- Treatments: Include a range of this compound seed treatment concentrations (e.g., 0, 2.4, 4.8, 9.6 g a.i./kg seed). An untreated control group is essential.

- Replication: Each treatment should be replicated multiple times (e.g., 3-4 times) in a randomized complete block design to ensure statistical robustness.

2. Bioassay and Data Collection:

- Plant Cultivation: Sow treated and untreated maize seeds in pots under controlled greenhouse or field conditions.

- Insect Infestation: At the desired crop stage (e.g., seedling emergence), artificially infest each plant with a known number of pest larvae (e.g., 3rd instar black cutworm larvae).

- Data Recording:

- Plant Damage: After a set period (e.g., 7 days), record the percentage of damaged plants per treatment.

- Larval Mortality: Count the number of live and dead larvae remaining on each plant.

- Control Efficacy: Calculate the control efficacy using Abbott's formula or similar, comparing damage in treated plots to the untreated control.

3. Soil Residue Analysis:

- Soil Sampling: Collect soil samples from the rhizosphere of treated plants at various time points after sowing.

- Residue Quantification: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the residual concentration of this compound in the soil over time.

Environmental and Ecotoxicological Profile

This compound presents a favorable toxicological profile for use in integrated pest management (IPM) programs.

1. Toxicity to Non-Target Organisms:

- Earthworms: A study on the earthworm Eisenia fetida demonstrated high selectivity. The selective toxicity (ST) between earthworms and the black cutworm was greater than 4000 [4]. The maximum residual concentration detected in soil (5.86 mg/kg) was far below the LC₅₀ for earthworms (>4000 mg/kg) [4].

- Risk Assessment: The highest risk quotient (RQ) for earthworms was calculated at 2.8 × 10⁻³, which is considered an acceptable risk [4].

- General Profile: It is considered to have low toxicity to mammals, birds, and beneficial insects [1].

2. Persistence and Regulation:

- This compound is moderately persistent to persistent in soil, with a field DT₅₀ of 165 days [3]. It is classified as an environmental persistent chemical [3].

- As of the data presented, it is not approved under EC Regulation 1107/2009 [3]. Researchers should verify the regulatory status in their country before initiating studies.

Visual Summary of Mechanism and Workflow

The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting an efficacy trial.

Figure 1: this compound's Mode of Action

Figure 2: Efficacy Trial Workflow

Conclusion

This compound seed treatment is a potent tool for protecting maize crops from early-season insect pests. Its unique ryanodine receptor modulator mode of action provides effective control against pests like black cutworm and stem borer. The application protocol is straightforward, and its high selectivity ensures a favorable safety profile for non-target organisms like earthworms, making it a strong candidate for sustainable maize production systems. Further research into its efficacy against a broader range of pests and its performance in different agro-climatic zones is encouraged.

References

- 1. News - this compound vs Chlorantraniliprole [bigpesticides.com]

- 2. Bayer's Reatis | Seed Treatment for Rice and Corn Pest ... [cropscience.bayer.in]

- 3. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 4. Toxicity, residue and risk assessment of this compound in soil ... [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of some new chemistry insecticides against fall armyworm, Spodoptera frugiperda and estimation of maize crop water productivity under different irrigation regimes | Sciety [sciety.org]

liquid chromatography tandem mass spectrometry tetraniliprole residues

Protocol for LC-MS/MS Analysis of Tetraniliprole Residues

This protocol synthesizes methodologies from recent studies for determining this compound residues in agricultural and environmental matrices [1] [2] [3].

Sample Preparation via Modified QuEChERS Method

- Weighing and Hydration: Weigh 5-10 g of homogenized sample (e.g., fruit, grain, soil) into a 50 mL centrifuge tube. For dry matrices like brown rice, add 10 mL of water and allow it to moisten for 1 hour [4].

- Extraction: Add 10 mL of acetonitrile to the sample tube. Vortex vigorously for 1-2 minutes or shake at a high speed (e.g., 1300 rpm) for 2 minutes [1] [4].

- Partitioning: Add a salt mixture, typically contained in a commercial QuEChERS pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g sodium hydrogen citrate sesquihydrate). Vortex immediately for 1 minute and then centrifuge at 3500-4500 rpm for 5 minutes [4].

- Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA. Shake or vortex for 30 seconds and centrifuge. The purified extract is then ready for LC-MS/MS analysis [1] [4]. For complex matrices, additional sorbents like C18 or GCB may be used.

LC-MS/MS Instrumental Analysis

Chromatography:

- Column: C18 column (e.g., Inertsil ODS-3V, 150 × 4.6 mm, 5 µm) [1].

- Mobile Phase: A) 5 mM Oxalic acid in water [1] or acidified water (e.g., with 0.1% formic acid) [2]; B) Methanol or acetonitrile with 0.1% formic acid [1] [2].

- Gradient Program: A typical run time is 6-10 minutes. For example, start at 90% A, ramp to 10% A by 8 minutes, hold for 0.1 minutes, and re-equilibrate [1].

- Flow Rate: 0.8 mL/min [1].

- Injection Volume: 5 µL [1].

- Column Temperature: 30°C [1].

Mass Spectrometry:

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis.

Method Validation and Performance Data

The developed method has been rigorously validated according to international guidelines like SANTE/11312/2021 [5].

Table 1: Validation Parameters for this compound Analysis

| Parameter | Validation Results |

|---|---|

| Linearity (R²) | > 0.99 [5] [2] |

| Limit of Detection (LOD) | 0.01 - 1 µg/kg [5] |

| Limit of Quantification (LOQ) | 0.01 mg/kg [2] [3] |

| Accuracy (Recovery %) | 71 - 111% [3] |

| Precision (RSD %) | Intra-day: 1.0 - 13.4% Inter-day: 2.3 - 15.7% [5] |

Application Notes: Residue Dissipation and Risk Assessment

This validated protocol is applied in field trials to study the fate of this compound and assess dietary risk.

Table 2: Dissipation of this compound in Crops (Field Trial Data)

| Crop | Application Dosage | Half-life (Days) | Reference |

|---|---|---|---|

| Brinjal (Eggplant) | 375 & 469 ml ha⁻¹ | 1.20 - 1.44 | [3] |

| Chilli | 375 & 469 ml ha⁻¹ | 3.37 - 4.79 | [3] |

| Okra | Recommended dose | Below LOQ (0.01 mg/kg) by 5 days | [2] |

- Dissipation Dynamics: Residues of this compound dissipate more rapidly in brinjal than in chilli, likely due to differences in crop morphology and composition [3].

- Dietary Risk Assessment: Studies calculate the Maximum Permissible Intake (MPI) and compare it to the Theoretical Maximum Daily Intake (TMDI). For this compound in brinjal, chilli, and okra, the TMDI was found to be only a small fraction (0.01-0.58%) of the MPI, indicating no significant health risk to consumers from the registered use of this insecticide [2] [3]. A one-day waiting period between application and harvest is suggested for okra to ensure safety [2].

Key Considerations for Method Implementation

- Matrix Effects: A significant matrix effect was observed in honey analysis, necessitating quantification using an external matrix-matched calibration curve to ensure accuracy [6]. This practice is recommended for complex matrices.

- Metabolites and Co-formulants: When applying a combined formulation of this compound and spirotetramat, the method can be extended to include spirotetramat and its metabolites (spirotetramat-enol, -keto, -mono-hydroxy, -enol-glucoside) for a comprehensive residue definition [2] [3].

References

- 1. Residue analysis of this compound in rice and related ... [sciencedirect.com]

- 2. Determination and Risk Assessment of this compound ... [sciencedirect.com]

- 3. Dissipation and dietary risk assessment of this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Analysis of 504 Pesticide Multiresidues in ... [pmc.ncbi.nlm.nih.gov]

- 5. and validation of a combined QuEChERS and... Development [pubs.rsc.org]

- 6. Determinative and confirmatory method for residues of tetracyclines in... [pubmed.ncbi.nlm.nih.gov]

tetraniliprole foliar spray application techniques

Application Parameters and Efficacy

The table below summarizes key application details for tetraniliprole from recent scientific studies and regulatory information.

| Aspect | Details | Source / Context |

|---|---|---|

| Target Pests | Lepidopteran, Coleopteran, Dipteran pests (e.g., Tomato pinworm Tuta absoluta, corn rootworm, flea beetles, cutworms) | [1] [2] [3] |

| Example Crops | Fruiting vegetables (tomato, okra), pome fruit, stone fruit, corn, potatoes, tobacco, leafy vegetables. | [2] [4] [3] |

| Mode of Action | Ryanodine receptor modulator; ingestion activity disrupts calcium ion balance, leading to paralysis and death. | [1] [4] [3] |

| Toxicity (LC50) | 0.029 mg/L against 3rd-instar Tuta absoluta larvae. | [5] [6] |

| Sublethal Concentrations | LC10: ~0.0078 mg/L; LC30: ~0.0156 mg/L (for transgenerational studies on T. absoluta). | [5] [6] |

| Resistance Development | 20.8-fold resistance in T. absoluta after 8 generations of selection. | [1] |

| Recommended Field Dose (Example) | 120 g a.i./L (in a mixture with Spirotetramat 240 g/L SC) for pest control in okra. | [4] |

Experimental Protocols for Research

The following methodologies are adapted from recent studies investigating the effects of this compound on insect pests.

Leaf-Dip Bioassay for Toxicity Assessment

This protocol is used to determine the baseline toxicity (e.g., LC50) of this compound against a target pest [5] [6].

- Solution Preparation: Prepare a stock solution of technical grade (95% purity) this compound in analytical-grade acetone. Create a series of serial dilutions (e.g., from 0.0078 mg/L to 0.5 mg/L) using distilled water containing 0.05% Triton X-100 as a surfactant. A control treatment of distilled water with 0.05% Triton X-100 only must be included.

- Leaf Treatment: Harvest fresh, healthy leaves from the host plant (e.g., tomato). Immerse individual leaves in the prepared insecticide solutions for 15 seconds, then air-dry at room temperature for 1-2 hours.

- Experimental Setup: Place the treated leaves in Petri dishes (e.g., 9 cm diameter) lined with moistened filter paper to maintain turgor. For each replication, carefully transfer a specific number of test insects (e.g., 20 third-instar larvae) onto the treated leaves.

- Data Collection and Analysis: Record mortality after a set period (e.g., 48 hours). Larvae that do not respond to gentle probing with a fine brush are considered dead. Use statistical software (e.g., PoloPlus) to analyze the dose-mortality data and calculate LC values.

The workflow for this bioassay can be visualized as follows:

Assessing Sublethal and Transgenerational Effects

This protocol evaluates the long-term and cross-generational impacts of sublethal this compound exposure [5] [6].

- Generation of Treated Cohorts (F0): Using the LC10 and LC30 values determined from bioassays, expose a cohort of insects (e.g., third-instar larvae) following the leaf-dip bioassay protocol. A control group exposed to surfactant-only solution is essential.

- Life Table Construction: After 72 hours of exposure, individually transfer surviving larvae to fresh, untreated host plant leaves. Monitor them daily until adulthood to record:

- Developational Parameters: Larval and pupal duration, survival rate.

- Reproductive Parameters: Adult longevity, fecundity (number of eggs laid), egg viability.

- Progeny Tracking (F1 & F2): Collect eggs from the F0 generation to establish the F1 generation. Rear the F1 generation without any insecticide exposure and repeat the life table studies. This process is repeated for the F2 generation to observe transgenerational effects.

- Gene Expression Analysis: Use RT-qPCR to analyze the expression of key genes related to:

- Detoxification: Cytochrome P450 genes (e.g., CYP4M116, CYP6AW1).

- Reproduction and Development: Vitellogenin (Vg), vitellogenin receptor (VgR), juvenile hormone-binding protein (JHBP).

Critical Considerations for Application

- Transgenerational Hormesis Risk: Sublethal exposure (LC10) can cause negative effects in the directly exposed generation (F0) but may promote faster development and increase population growth in the subsequent unexposed generations (F1, F2). This hormetic effect poses a risk of unintended pest resurgence [5] [6].

- Resistance Management: this compound resistance is linked to the overexpression of cytochrome P450 detoxification genes (e.g., CYP405D1, CYP6AB269) [1]. Integrating this compound with insecticides having different modes of action is crucial for resistance management.

- Ecological and Regulatory Safety:

- The U.S. EPA has identified potential ecological risks and mandates spray buffers (50-foot for aerial, 25-foot for ground applications) and application timing restrictions on certain crops to protect honey bees [2].

- From an environmental fate perspective, this compound is classified as persistent in the field (DT₅₀ field = 165 days) [3].

- Pre-Harvest Interval (PHI) and Residues: A study on okra using a this compound combination product suggested a 1-day waiting period to ensure residues fall below the maximum residue limit (MRL) [4].

Pathways for Further Research

To complete the application notes, the following areas require further technical investigation:

- Foliar Spray Calibration: Specific details on water volume per hectare, nozzle type, spray pressure, and droplet size for different crop canopies.

- Adjuvant Compatibility: Interaction and efficacy with various non-ionic surfactants, stickers, or spreaders.

- Environmental Interaction: Detailed studies on degradation under various soil, sunlight, and rainfall conditions.

References

- 1. Proactive Resistance Management Studies Highlight the Role ... [pmc.ncbi.nlm.nih.gov]

- 2. EPA Proposes Registration of this compound, a New ... [epa.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. Determination and Risk Assessment of this compound ... [sciencedirect.com]

- 5. This compound Triggers Transgenerational Hormesis in an ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Triggers Transgenerational Hormesis in an ... [mdpi.com]

Tetraniliprole Residue Dissipation Kinetics in Tomato: Application Notes and Analytical Protocols

Then, I will now begin writing the main body of the document.

Introduction to Tetraniliprole and Its Environmental Fate

This compound is a modern diamide insecticide belonging to the anthranilic diamide class that operates by targeting and disrupting the calcium balance in insect muscles through ryanodine receptor activation. This unique mode of action makes it particularly effective against lepidopteran pests that commonly infest tomato crops, including the tomato fruit borer (Helicoverpa armigera). As a relatively new insecticide compound introduced in recent years, understanding its dissipation kinetics and environmental fate in agricultural systems is crucial for establishing scientifically sound waiting periods and ensuring food safety for consumers. The study of this compound's behavior in tomato ecosystems involves examining how the compound degrades over time, identifying its transformation products, and evaluating potential dietary risks associated with its application on food crops.

The importance of residue dissipation studies has grown significantly in response to increasing consumer awareness and stringent regulatory standards for pesticide residues in food commodities. For tomato, one of the most widely consumed vegetables globally with an annual production exceeding 187 million tonnes, establishing precise pre-harvest intervals is essential for balancing effective pest management with consumer safety. Current research indicates that this compound exhibits a biphasic dissipation pattern in tomato fruits, with an initial rapid degradation phase followed by a slower decline period, which aligns with observations for other diamide insecticides such as chlorantraniliprole [1]. This comprehensive review consolidates the most current research on this compound residue dynamics in tomato production systems, providing detailed analytical protocols and risk assessment frameworks for researchers and regulatory professionals.

Dissipation Kinetics of this compound in Tomato

Quantitative Dissipation Parameters

The dissipation behavior of this compound in tomato fruits has been extensively studied under various field conditions, including open field and poly-house environments. The dissipation kinetics consistently follow first-order rate equations, characterized by an initial rapid decline in residue concentration followed by a slower degradation phase. Research indicates that the half-life (DT₅₀) of this compound in tomato fruits ranges between 2.7 and 3.49 days when applied at recommended doses of 60 g a.i. ha⁻¹, while higher application rates of 120 g a.i. ha⁻¹ result in slightly longer persistence [2]. These variations are influenced by multiple factors including climate conditions, application methods, and tomato variety.

The following table summarizes key dissipation parameters for this compound in tomato under different application scenarios:

Table 1: Dissipation Kinetics of this compound in Tomato Fruits

| Application Rate (g a.i. ha⁻¹) | Initial Deposit (mg kg⁻¹) | Half-life (Days) | Dissipation Equation | Safe Waiting Period (Days) | Reference Matrix |

|---|---|---|---|---|---|

| 60 | 0.865 | 2.70 | Ct = 0.865e⁻⁰.²⁵⁷t | 15.0 | Tomato fruit [2] |

| 120 | 1.747 | 3.49 | Ct = 1.747e⁻⁰.¹⁹⁹t | 15.0 | Tomato fruit [2] |

| 50 | 0.342 | 1.49 | - | 4.16 | Green chilies [3] |

| 60 (open field) | - | - | - | 1.05 | Tomato [4] |

| 60 (poly-house) | - | - | - | 2.02 | Tomato [4] |

Comparative studies with other diamide insecticides reveal important patterns in environmental behavior. For instance, chlorantraniliprole, a structurally similar insecticide, exhibits a half-life of 1.95 days in tomato under open field conditions and 3.05 days in poly-house environments [4]. This slower dissipation in protected cultivation aligns with observations for this compound, highlighting the significant influence of environmental factors on residue degradation. The longer persistence observed in poly-house conditions is attributed to reduced photodegradation and limited rainfall exposure, which are primary drivers of pesticide dissipation in open field conditions.